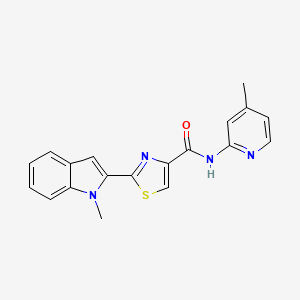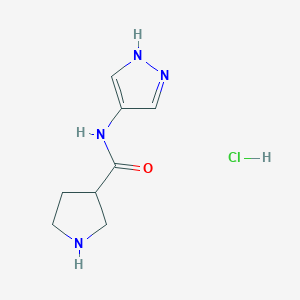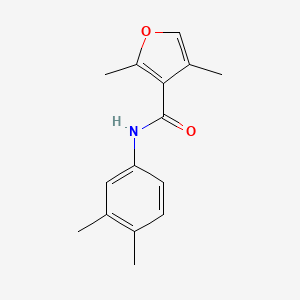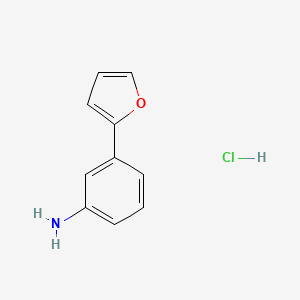
2-(1-methyl-1H-indol-2-yl)-N-(4-methylpyridin-2-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-1H-indol-2-yl)-N-(4-methylpyridin-2-yl)thiazole-4-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a number of interesting properties, including a unique mechanism of action and potential biochemical and physiological effects. In We will also list several future directions for research on this compound.
Aplicaciones Científicas De Investigación
Antitubercular Activity
One key area of scientific research involving derivatives structurally related to 2-(1-methyl-1H-indol-2-yl)-N-(4-methylpyridin-2-yl)thiazole-4-carboxamide is the development of compounds with potent antitubercular activity. For instance, derivatives such as 2-isonicotinoylhydrazinecarboxamide have been evaluated for their in vitro anti-TB activity against various strains of mycobacteria, including M. tuberculosis and M. avium. Some of these derivatives displayed significant activity against INH-resistant non-tuberculous mycobacteria, indicating their potential as leads for new anti-TB compounds. This is crucial for the rational design of new antitubercular agents, especially in the context of drug-resistant TB strains (Asif, 2014).
Antitumor Activity
Research has also explored the antitumor potential of imidazole derivatives, including structures similar to the compound . These studies have reviewed the activities of bis(2-chloroethyl)amino derivatives of imidazole and related compounds, some of which have progressed to preclinical testing stages. The exploration of these compounds is driven by the search for new antitumor drugs and the synthesis of compounds with diverse biological properties, highlighting the compound's relevance in oncological research (Iradyan et al., 2009).
Synthesis of Heterocycles
Another significant application is in the synthesis of fused heterocycles. The synthetic potential of related compounds, such as 4-(2-R-aryl)-1,2,3-chalcogenadiazoles, has been utilized in generating various heterocyclic compounds like 1-benzofurans and indoles. This research underscores the role of such compounds in the broader field of heterocyclic chemistry, offering pathways to novel chemical entities with potential therapeutic uses (Petrov & Androsov, 2013).
DNA Binding and Biological Applications
Furthermore, derivatives like Hoechst 33258, which shares a similar structural motif, are known for their strong binding to the minor groove of double-stranded B-DNA. This property is exploited in various biological applications, including chromosome and nuclear staining in plant cell biology, as well as in the design of radioprotectors and topoisomerase inhibitors. The insights from these studies contribute to the understanding of DNA sequence recognition and binding, facilitating the rational drug design based on DNA interactions (Issar & Kakkar, 2013).
Propiedades
IUPAC Name |
2-(1-methylindol-2-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-7-8-20-17(9-12)22-18(24)14-11-25-19(21-14)16-10-13-5-3-4-6-15(13)23(16)2/h3-11H,1-2H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJFPASHDCNBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-2-yl)-N-(4-methylpyridin-2-yl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile](/img/structure/B2778238.png)




![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2778245.png)

![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2778248.png)
![N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2778249.png)

![2-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2778252.png)
![1-Benzyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2778255.png)